molecular formula C22H18ClNO4 B5072691 4-(1-methyl-1-phenylethyl)phenyl 2-chloro-5-nitrobenzoate

4-(1-methyl-1-phenylethyl)phenyl 2-chloro-5-nitrobenzoate

Cat. No.: B5072691
M. Wt: 395.8 g/mol
InChI Key: PFKRTNOSWGVDHS-UHFFFAOYSA-N
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Description

The compound “4-(1-methyl-1-phenylethyl)phenyl 2-chloro-5-nitrobenzoate” is a complex organic molecule. It contains a phenyl ring (a variant of benzene), which is a common structure in many organic compounds. The “1-methyl-1-phenylethyl” group attached to the phenyl ring suggests that this compound may have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the addition of the “1-methyl-1-phenylethyl” group, and the introduction of the 2-chloro-5-nitrobenzoate group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, the “1-methyl-1-phenylethyl” group, and the 2-chloro-5-nitrobenzoate group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The phenyl ring, for example, is known to undergo reactions such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific context in which it is used. For example, if this compound were used as a drug, its mechanism of action might involve interaction with specific proteins or other molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its chemical reactions, its potential uses, and its safety and hazards .

Properties

IUPAC Name

[4-(2-phenylpropan-2-yl)phenyl] 2-chloro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO4/c1-22(2,15-6-4-3-5-7-15)16-8-11-18(12-9-16)28-21(25)19-14-17(24(26)27)10-13-20(19)23/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKRTNOSWGVDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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